molecular formula C8H10F2O2 B114799 2-(Difluoroacetyl)cyclohexanone CAS No. 149894-28-0

2-(Difluoroacetyl)cyclohexanone

Cat. No.: B114799
CAS No.: 149894-28-0
M. Wt: 176.16 g/mol
InChI Key: IFVACMSMOAHYOX-UHFFFAOYSA-N
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Description

2-(Difluoroacetyl)cyclohexanone is an organic compound with the molecular formula C8H10F2O2. It is a derivative of cyclohexanone, where the hydrogen atoms at the 2-position are replaced by a difluoroacetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoroacetyl)cyclohexanone typically involves the reaction of cyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoroacetyl chloride. The general reaction scheme is as follows: [ \text{Cyclohexanone} + \text{Difluoroacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoroacetyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the difluoroacetyl group to a difluoromethyl group.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroacetic acid, while reduction can produce difluoromethylcyclohexanone .

Scientific Research Applications

2-(Difluoroacetyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoroacetyl)cyclohexanone involves its interaction with various molecular targets. The difluoroacetyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter protein function, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

    Cyclohexanone: A simpler ketone without the difluoroacetyl group.

    2-(Trifluoroacetyl)cyclohexanone: Similar structure but with a trifluoroacetyl group instead of a difluoroacetyl group.

    2-(Chloroacetyl)cyclohexanone: Contains a chloroacetyl group instead of a difluoroacetyl group.

Uniqueness: 2-(Difluoroacetyl)cyclohexanone is unique due to the presence of the difluoroacetyl group, which imparts distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it more suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(2,2-difluoroacetyl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVACMSMOAHYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10572400
Record name 2-(Difluoroacetyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149894-28-0
Record name 2-(Difluoroacetyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10572400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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